

Application Notes and Protocols: Experimental Design for SHP2-IN-23 Combination Therapy

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Compound of Interest

Compound Name: Shp2-IN-23

Cat. No.: B12372233

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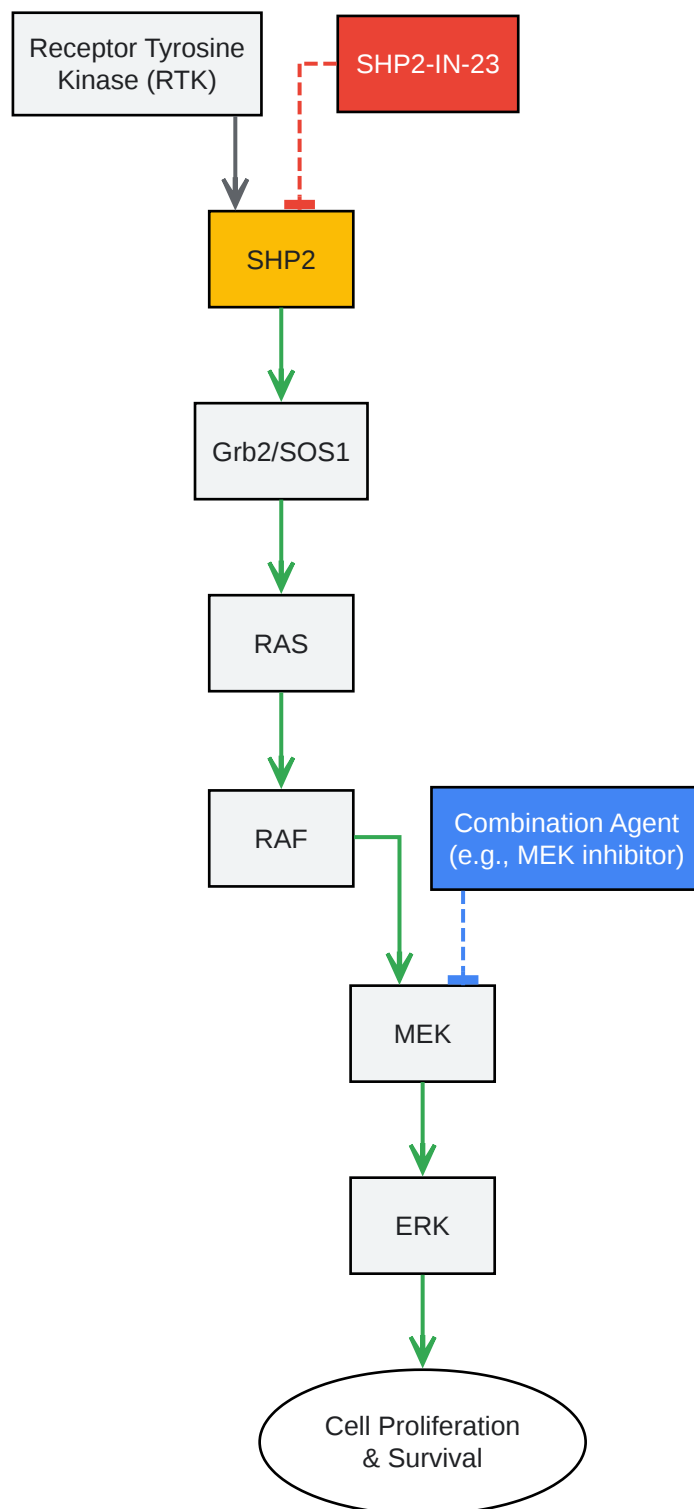
Introduction

SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a critical signaling node that regulates multiple cellular processes, including proliferation, survival, and differentiation.[1][2] It functions as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers.[1][3] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.[4]

SHP2-IN-23 is an investigational allosteric inhibitor of SHP2. Allosteric inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation.[3] This mode of inhibition offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.

While SHP2 inhibitors have shown modest single-agent activity in clinical trials, their true potential may lie in combination therapies.[5] Many targeted cancer therapies that inhibit components of the MAPK pathway (e.g., EGFR, BRAF, MEK inhibitors) are susceptible to adaptive resistance, often driven by the reactivation of this same pathway through upstream signaling.[6] By co-targeting SHP2, it is hypothesized that this resistance mechanism can be overcome, leading to more durable anti-tumor responses.[5][6] This document provides a comprehensive experimental framework for evaluating the synergistic potential of **SHP2-IN-23** in combination with other anti-cancer agents.

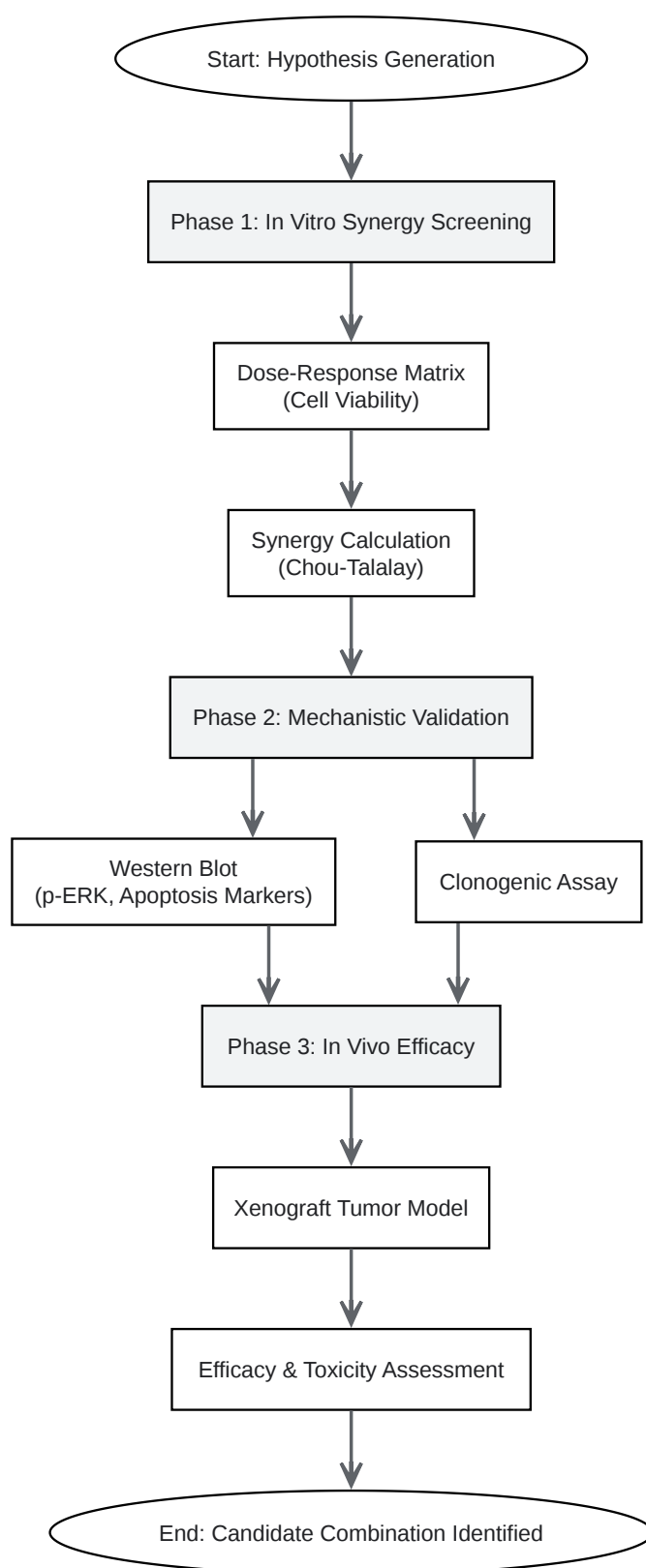
Signaling Pathway



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Caption: SHP2's role in the RAS/MAPK signaling pathway and points of therapeutic intervention.

Experimental Workflow



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